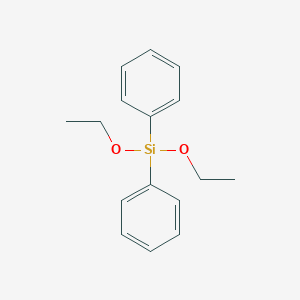

Diethoxydiphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77127. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethoxy(diphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O2Si/c1-3-17-19(18-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNQQQWFKKTOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062519 | |

| Record name | Diphenyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Diethoxydiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000472 [mmHg] | |

| Record name | Diethoxydiphenylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2553-19-7 | |

| Record name | Diphenyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyldiethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxydiphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(diethoxysilylene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyldiethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxydiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLDIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8R5QPV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethoxydiphenylsilane from Diphenylsilane and Ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethoxydiphenylsilane via the catalytic dehydrogenative coupling of diphenylsilane and ethanol. This reaction, also known as alcoholysis or silylation, is a fundamental transformation in organosilicon chemistry. It offers an atom-economical and environmentally benign alternative to traditional methods that rely on chlorosilanes. This document is intended for researchers, chemists, and materials scientists, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, characterization techniques, and critical safety considerations. The causality behind experimental choices is emphasized to provide a robust framework for successful synthesis and application.

Introduction and Significance

This compound, (C₆H₅)₂Si(OC₂H₅)₂, is a valuable organosilane compound. Its unique structure, combining bulky phenyl groups with reactive ethoxy moieties, makes it a versatile precursor in materials science and organic synthesis. It serves as a key building block for silicone polymers, a cross-linking agent, and a surface modification agent for materials like silica to impart hydrophobicity.[1]

The synthesis from diphenylsilane and ethanol represents a modern, "green" chemical process. Unlike classical methods involving the reaction of dichlorodiphenylsilane with ethanol, which generates corrosive HCl as a byproduct, this catalytic approach produces only hydrogen gas (H₂), a clean and potentially useful byproduct.[2][3] This guide focuses on this superior catalytic pathway, providing the necessary details for its practical implementation.

Reaction Overview and Mechanism

The overall transformation is the catalyzed reaction between diphenylsilane and two equivalents of ethanol to yield this compound and two equivalents of hydrogen gas.

Overall Reaction:

(C₆H₅)₂SiH₂ + 2 CH₃CH₂OH

This reaction is a dehydrogenative coupling, a process that is thermodynamically favorable due to the formation of the strong Si-O bond but kinetically slow without a catalyst.[3] The Si-H bond is relatively unreactive towards nucleophilic attack by alcohols under neutral conditions, necessitating catalytic activation.[4]

Catalytic Pathway

The reaction can be catalyzed by a wide range of compounds, including complexes of transition metals (e.g., rhodium, ruthenium, gold, manganese, iron) and main-group organometallics.[3][5][6][7] While the precise mechanism can vary with the catalyst, a generalized pathway often involves the following key steps, illustrated here for a generic transition metal catalyst (M):

-

Oxidative Addition: The catalyst activates the silicon-hydrogen (Si-H) bond of diphenylsilane. This often occurs via oxidative addition, where the metal center inserts into the Si-H bond, forming a silyl-metal-hydride intermediate.

-

Nucleophilic Attack/Alcoholysis: An ethanol molecule coordinates to the activated silicon center or the metal. The oxygen atom of ethanol attacks the electrophilic silicon, leading to the formation of a Si-O bond and the release of a proton.

-

Reductive Elimination: The catalyst regenerates, and the first product, an ethoxydiphenylsilane intermediate ((C₆H₅)₂SiH(OC₂H₅)), is formed along with H₂.

-

Second Cycle: The ethoxydiphenylsilane intermediate re-enters the catalytic cycle, undergoing the same sequence of activation, alcoholysis, and elimination to form the final this compound product and another molecule of H₂.

Some proposed mechanisms suggest that the activation of the alcohol's O-H bond can also be a critical, rate-limiting step.[5]

Caption: Generalized catalytic cycle for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, field-proven methodology for the synthesis. The protocol described here utilizes sodium tri(sec-butyl)borohydride as an effective and convenient promoter for the reaction, which can be performed under mild, solvent-free conditions.[2]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| Diphenylsilane (Ph₂SiH₂) | 775-12-2 | C₁₂H₁₂Si | 97% purity or higher. Handle under inert gas.[8] |

| Ethanol (EtOH), Anhydrous | 64-17-5 | C₂H₅OH | ≥99.5% purity. Store over molecular sieves to ensure dryness.[2][9] |

| Sodium tri(sec-butyl)borohydride | 38721-52-7 | C₁₂H₂₈BNa | Typically used as a 1.0 M solution in THF. |

| Hexane, Anhydrous | 110-54-3 | C₆H₁₄ | For work-up and purification. |

| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 | Ar | High purity, for maintaining an inert atmosphere. |

Equipment

-

Schlenk flask or three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath for heating

-

Condenser

-

Inert gas line (Ar or N₂) with bubbler

-

Syringes and needles for liquid transfer

-

Rotary evaporator

-

NMR spectrometer, IR spectrometer, GC-MS for analysis

Step-by-Step Procedure

Note: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) as moisture can decrease reactivity.[2]

-

Flask Preparation: Dry a 50 mL Schlenk flask thoroughly in an oven and allow it to cool to room temperature under a stream of argon.

-

Reagent Addition:

-

To the flask, add diphenylsilane (e.g., 1.84 g, 10 mmol).

-

Add anhydrous ethanol (e.g., 1.01 mL, 0.92 g, 20 mmol). Ethanol is both a reactant and the solvent in this procedure.

-

-

Catalyst Introduction:

-

While stirring the mixture, carefully add the sodium tri(sec-butyl)borohydride solution (e.g., 1.0 mL of a 1.0 M solution in THF, 1 mmol, 10 mol%) via syringe.

-

Causality: The borohydride acts as a powerful hydride source that can initiate the catalytic cycle. The reaction is often exothermic, and gas evolution (H₂) will be observed. Ensure adequate ventilation and pressure release through a bubbler.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature. The reaction of diphenylsilane with ethanol is typically rapid and can be complete within minutes.[2]

-

Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the diphenylsilane starting material is fully consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add approximately 15 mL of anhydrous hexane to the reaction mixture. This will cause the borate salts and catalyst residues to precipitate.[2]

-

Allow the mixture to stand for 15-20 minutes.

-

Filter the mixture through a short plug of celite or a syringe filter (0.45 µm) to remove the precipitated solids.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the hexane and any excess THF.

-

-

Final Product: The resulting colorless liquid is this compound. For most applications, this product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.

Characterization of this compound

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl and ethoxy groups.

-

A multiplet in the aromatic region (~7.2-7.8 ppm) corresponding to the 10 protons of the two phenyl groups.

-

A quartet at ~3.9 ppm corresponding to the 4 methylene protons (-O-CH₂ -CH₃) of the two ethoxy groups.

-

A triplet at ~1.2 ppm corresponding to the 6 methyl protons (-O-CH₂-CH₃ ) of the two ethoxy groups.

-

The disappearance of the Si-H proton signal from diphenylsilane (a singlet around 4.8 ppm) confirms the reaction completion.

-

-

¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic and aliphatic carbons.

-

²⁹Si NMR: A single resonance in the expected region for a diorganodialkoxysilane will confirm the silicon environment.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups and the disappearance of the Si-H bond.

-

Appearance of Strong Si-O-C bands: Look for strong absorption bands in the 1070-1100 cm⁻¹ region, characteristic of the Si-O-C stretching vibration.[11]

-

Disappearance of Si-H band: The sharp, strong Si-H stretching band from diphenylsilane (around 2100-2150 cm⁻¹) should be absent in the final product spectrum.[12]

-

C-H and Phenyl Bands: Aromatic C-H stretching (~3070 cm⁻¹) and aliphatic C-H stretching (~2850-2980 cm⁻¹) will be present.

Safety Considerations

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Diphenylsilane: This compound is flammable and may cause skin, eye, and respiratory irritation.[8][13] It can react with moisture or water to release flammable hydrogen gas. Handle in a well-ventilated fume hood under an inert atmosphere.[8]

-

Ethanol: Highly flammable liquid and vapor.[14][15] Causes serious eye irritation.[9][16][17] Keep away from heat, sparks, and open flames.[15]

-

Sodium tri(sec-butyl)borohydride: This reagent is pyrophoric and reacts violently with water. It must be handled with extreme care under a strictly inert atmosphere.

-

Hydrogen Gas: The reaction generates flammable hydrogen gas. Ensure the reaction apparatus is properly vented to a fume hood and that no ignition sources are present.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.[8][13] An emergency eye wash and safety shower should be readily accessible.[14]

Conclusion

The catalytic dehydrogenative coupling of diphenylsilane with ethanol is an efficient, atom-economical, and environmentally conscious method for producing high-purity this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can reliably synthesize this important organosilicon compound for a variety of applications in materials science and synthetic chemistry. The self-validating nature of the protocol, confirmed through rigorous spectroscopic characterization, ensures the integrity and reproducibility of the results.

References

-

Mechanistic Study of Silane Alcoholysis Reactions with Self-Assembled Monolayer-Functionalized Gold Nanoparticle Catalysts. MDPI.

-

Safety Data Sheet - Ethanol. Airgas.

-

Safety Data Sheet: Ethanol. Carl ROTH.

-

SAFETY DATA SHEET - Diphenylsilane. Thermo Fisher Scientific.

-

MATERIALS SAFETY DATA SHEET (MSDS) Ethanol (C2H5OH). University of Cape Town.

-

Dichlorodiphenylsilane SDS, 80-10-4 Safety Data Sheets. ECHEMI.

-

Catalytic Asymmetric Silane Alcoholysis: Practical Access to Chiral Silanes. Journal of the American Chemical Society.

-

Ethanol - MATERIAL SAFETY DATA SHEET. ScienceLab.com.

-

Ethanol - SAFETY DATA SHEET. Sigma-Aldrich.

-

Diphenylsilane - Safety Data Sheet. ChemicalBook.

-

Direct Dehydrogenative Coupling of Alcohols with Hydrosilanes Promoted by Sodium tri(sec-butyl)borohydride. MDPI.

-

DIPHENYLSILANE - Safety Data Sheet. Gelest, Inc.

-

Earth-abundant metal complexes as catalysts for the dehydrogenative coupling of hydrosilanes and alcohols. Universidad de Zaragoza.

-

Linear-Structure Single-Atom Gold(I) Catalyst for Dehydrogenative Coupling of Organosilanes with Alcohols. CNR-IRIS.

-

Catalytic Dehydrogenative Coupling of Hydrosilanes with Alcohols for the Production of Hydrogen On‐demand. ResearchGate.

-

Proposed electrophilic mechanism for the hydrolysis/alcoholysis of silanes. ResearchGate.

-

Diphenylsilane 97 775-12-2. Sigma-Aldrich.

-

Mechanistic Study of Silane Alcoholysis Reactions with Self-Assembled Monolayer-Functionalized Gold Nanoparticle Catalysts. ResearchGate.

-

Silane Terminated Polymer Reactions with Non-Tin Catalysts. Prospector.

-

Mechanistic Insights into the Coupling of Hydrosilanes and Alcohol-Amines for Hydrogen Production. American Chemical Society.

-

Catalytic dehydrogenative silylation of ethanol with phenylsilane. ResearchGate.

-

Spectroscopic analysis of Diethoxydimethylsilane (NMR, IR, Mass Spec). Benchchem.

-

Diphenyldiethoxysilane | C16H20O2Si | CID 75705. PubChem - NIH.

-

Catalytic Hydrosilane Synthesis via Reduction of Alkoxysilanes with Boranes. Tokyo University of Agriculture and Technology.

-

Spectroscopic characterization of Diethoxymethylsilane (NMR, IR, Mass Spec). Benchchem.

-

The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. ResearchGate.

-

Catalytic hydrolysis/alcoholysis of hydrosilanes. ResearchGate.

-

Reaction of silicon with alcohols in autoclave. ResearchGate.

-

This compound 97 2553-19-7. Sigma-Aldrich.

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry.

Sources

- 1. 二乙氧基二苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iris.cnr.it [iris.cnr.it]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gelest.com [gelest.com]

- 14. us.evocdn.io [us.evocdn.io]

- 15. safetymanagementkey.com [safetymanagementkey.com]

- 16. gpreinc.com [gpreinc.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Diethoxydiphenylsilane CAS number 2553-19-7 properties

An In-depth Technical Guide to Diethoxydiphenylsilane (CAS No. 2553-19-7)

Introduction: Unveiling a Versatile Organosilane

This compound, CAS Number 2553-19-7, is an organosilicon compound characterized by a central silicon atom bonded to two ethoxy groups and two phenyl groups.[1] This unique structure imparts a combination of organic and inorganic characteristics, making it a highly versatile precursor and intermediate in advanced materials science and chemical synthesis.[2][3] Its applications span from high-performance polymers and surface modification to being a critical building block in the pharmaceutical and agrochemical industries.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, reactivity, applications, and handling, grounded in authoritative data and field-proven insights.

Core Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its effective application. The molecule's identity is defined by its linear formula, (C₆H₅)₂Si(OC₂H₅)₂, and a molecular weight of 272.41 g/mol . It exists as a colorless to almost colorless or yellowish transparent liquid at room temperature.[5][6]

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below. This data is critical for designing experimental setups, predicting reactivity, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 2553-19-7 | [5] |

| EC Number | 219-860-5 | [5] |

| Molecular Formula | C₁₆H₂₀O₂Si | [1][5] |

| Molecular Weight | 272.41 g/mol | |

| Appearance | Colorless to yellowish liquid | [5][6] |

| Density | 1.033 g/mL at 25 °C | [5] |

| Boiling Point | 167 °C at 15 mmHg | [5] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Refractive Index (n20/D) | 1.525 | [5] |

| Moisture Sensitivity | Reacts slowly with moisture/water | [5] |

Spectroscopic and Structural Elucidation

Confirming the identity and purity of this compound is paramount. Spectroscopic methods provide the necessary structural information.[7]

Key Spectroscopic Signatures

| Technique | Key Features and Assignments | Source(s) |

| ¹H NMR | Signals corresponding to the protons of the phenyl groups (multiplet, ~7.3-7.5 ppm) and the ethoxy groups (quartet for -OCH₂- and triplet for -CH₃). | [8] |

| ¹³C NMR | Resonances for the aromatic carbons of the phenyl rings and the aliphatic carbons of the ethoxy groups. | [1] |

| FTIR | Characteristic strong absorptions for Si-O-C bonds, C-H stretching in aromatic and aliphatic groups, and Si-Ph vibrations. | [1][8] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of ethoxy and phenyl groups. | [1][8] |

Molecular Structure Diagram

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Core Reactivity: The Hydrolysis-Condensation Pathway

The primary mode of reactivity for this compound, which underpins most of its applications, is the hydrolysis of its ethoxy groups followed by the condensation of the resulting silanol intermediates. This process is sensitive to moisture and is typically catalyzed by acids or bases.[5]

The causality is straightforward: the silicon-oxygen bond in the ethoxy group is susceptible to nucleophilic attack by water. This reaction forms a diphenylsilanediol intermediate and releases ethanol as a byproduct. These silanol intermediates are unstable and readily undergo condensation with each other, eliminating water to form stable silicon-oxygen-silicon (siloxane) bridges. This polymerization process is the foundation for producing silicone polymers.[3][9]

Reaction Workflow Diagram

The following diagram illustrates the step-wise process of hydrolysis and condensation.

Caption: Hydrolysis and condensation pathway of this compound.

Key Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several high-tech fields. Its role is primarily that of a monomer, crosslinking agent, or surface modifier.[2][4]

Polymer and Silicone Chemistry

This compound is a foundational precursor for synthesizing silicone-based materials, including silicone resins, phenyl silicone oils, and rubbers.[2][3]

-

Expertise & Causality : The incorporation of phenyl groups into the polysiloxane backbone significantly enhances the thermal stability of the resulting polymer compared to methyl-substituted silicones.[9] This is due to the higher bond energy of the Si-Phenyl bond and the ability of the aromatic rings to dissipate thermal energy, making these materials suitable for high-temperature applications.[2][9] The hydrolytic polycondensation process allows for the creation of a stable Si-O-Si backbone, which is responsible for the flexibility and durability of silicones.[9][10]

Surface Modification and Coatings

As a dialkoxy silane, it is used to create hydrophobic coatings with good thermal and UV resistance.[11]

-

Expertise & Causality : The molecule can bond to hydroxyl-rich surfaces (like glass, ceramics, or metal oxides) via its ethoxy groups. After hydrolysis, the silanol groups condense with surface hydroxyls, covalently grafting the diphenylsilyl moiety onto the surface. The bulky, non-polar phenyl groups then form a hydrophobic layer that repels water and can improve resistance to chemicals and weathering.[11] This makes it an effective agent for creating water-repellent surfaces and improving adhesion between organic coatings and inorganic substrates.[4][11]

Crosslinking Agent

In polymer formulations, particularly for silicone rubbers, this compound can act as a crosslinking agent.[12]

-

Expertise & Causality : The two reactive ethoxy groups allow the molecule to link two separate polymer chains together. During the curing process, the silane hydrolyzes and condenses with reactive sites (like silanol groups) on different polymer chains, forming a three-dimensional network. This crosslinked structure is what converts a viscous liquid polymer into a solid, elastic rubber, significantly enhancing its mechanical properties.[11][12]

Intermediate in Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of a range of products.

-

Pharmaceuticals and Agrochemicals : It is used in the manufacturing of various pharmaceutical compounds, including anti-cancer, antiviral, and anti-inflammatory drugs, where it helps improve efficacy and stability.[4] It also functions as an intermediate in the synthesis of certain pesticides.[4]

-

Propylene Polymerization : It can act as a catalyst or co-catalyst in propylene polymerization, where it helps control the stereoregularity of the polymer chains, which is fundamental to achieving desired mechanical and thermal properties in polypropylene.[2]

Logical Relationships of Properties to Applications

Caption: Relationship between core properties and applications.

Experimental Protocol: Synthesis of Polydiphenylsiloxane via Hydrolytic Polycondensation

This protocol describes a general laboratory method for synthesizing a simple polydiphenylsiloxane oligomer from this compound. This procedure is foundational and demonstrates the core reactivity discussed previously.

Trustworthiness Note: This protocol is a self-validating system. The identity and purity of the final product must be confirmed by spectroscopic analysis (FTIR, NMR) to ensure the reaction proceeded as intended.

Materials and Equipment

-

This compound (≥97% purity)

-

Deionized water

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl, 0.1 M solution, as catalyst)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

FTIR Spectrometer, NMR Spectrometer

Step-by-Step Methodology

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 27.24 g (0.1 mol) of this compound to 100 mL of toluene.

-

Initiation : Begin stirring the solution. Add 3.6 mL (0.2 mol) of deionized water and 1 mL of 0.1 M HCl solution to the flask. The addition of water initiates hydrolysis. The acid serves to catalyze both the hydrolysis and subsequent condensation reactions.

-

Reaction : Heat the mixture to a gentle reflux (~80-90 °C) and maintain for 4-6 hours. The purpose of refluxing is to provide sufficient thermal energy to drive the condensation reaction, which involves the elimination of water and ethanol.

-

Workup : After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of deionized water (to remove the acid catalyst) and 50 mL of brine. Separate the organic layer.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution using a rotary evaporator to remove the toluene solvent.

-

Product Isolation : The resulting product will be a viscous liquid or a waxy solid, which is the polydiphenylsiloxane oligomer.

-

Validation :

-

FTIR Analysis : Acquire an IR spectrum. Confirm the disappearance of the broad -OH stretch (from silanol intermediates) around 3200-3400 cm⁻¹ and the appearance of a strong, broad Si-O-Si stretching band around 1000-1100 cm⁻¹.

-

NMR Analysis : Acquire a ¹H NMR spectrum to confirm the absence of ethoxy signals and verify the phenyl-to-silicon ratio.

-

Safety, Handling, and Storage

This compound requires careful handling due to its specific hazards.[1]

Hazard Identification and Precautionary Measures

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | |

| Hazard Statements | H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. | [1] |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/eye protection/face protection. P302+P352 : IF ON SKIN: Wash with plenty of water. P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE) : Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. As it is moisture-sensitive, storage under an inert gas atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.[5]

-

Incompatibilities : Keep away from strong oxidizing agents, acids, and bases. Avoid exposure to moisture to prevent premature hydrolysis.

Conclusion

This compound is a cornerstone chemical for developing advanced materials. Its dual functionality, stemming from the reactive ethoxy groups and the stabilizing phenyl groups, provides a powerful tool for chemists and material scientists. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in research, drug development, and industrial applications.

References

-

Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem - NIH. (URL: [Link])

-

Manufacturer of Diethoxy(diphenyl)silane: Synthesis and Application Analysis - Ningbo Inno Pharmchem Co., Ltd. (URL: [Link])

-

Understanding the Chemistry: this compound's Impact on Polymer and Silicone Industries - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

Diphenyldiethoxysilane Sample available for you - Co-Formula. (URL: [Link])

-

DIPHENYLDIETHOXYSILANE | - Gelest, Inc. (URL: [Link])

-

Diphenyldiethoxysilane - ChemBK. (URL: [Link])

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes - The Royal Society of Chemistry. (URL: [Link])

-

The IR (a), 1 H-NMR (b) and EI mass (c) spectra for the di(triphenylsilane)ether. - ResearchGate. (URL: [Link])

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL: [Link])

-

Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units | Request PDF - ResearchGate. (URL: [Link])

-

On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing). (URL: [Link])

- JP3527376B2 - Crosslinking agent for silicone rubber and crosslinking method - Google P

Sources

- 1. Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. dgunionchem.com [dgunionchem.com]

- 4. innospk.com [innospk.com]

- 5. Diphenyldiethoxysilane | 2553-19-7 [m.chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. DIPHENYLDIETHOXYSILANE | [gelest.com]

- 12. JP3527376B2 - Crosslinking agent for silicone rubber and crosslinking method - Google Patents [patents.google.com]

Diethoxydiphenylsilane molecular weight and formula

An In-Depth Technical Guide to Diethoxydiphenylsilane: Molecular Characteristics, Applications, and Experimental Insights

Introduction to this compound

This compound, also known by its synonym Diphenyldiethoxysilane, is an organosilane compound featuring a central silicon atom bonded to two phenyl groups and two ethoxy groups.[1] This unique structure confers a combination of organic and inorganic characteristics, making it a versatile reagent and precursor in a multitude of scientific and industrial fields.[2] Its applications range from a fundamental building block in polymer chemistry to a sophisticated surface modification agent and a critical intermediate in the synthesis of pharmaceuticals.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and key applications, with a focus on its utility for researchers and professionals in drug development and materials science.

Core Molecular and Physicochemical Properties

The identity and utility of this compound are defined by its fundamental molecular and physical characteristics. The presence of hydrolyzable ethoxy groups allows for covalent bonding to hydroxylated surfaces, while the bulky, hydrophobic phenyl groups dictate its influence on surface energy and its role in organic synthesis.

Molecular Formula and Weight

The chemical formula and molecular weight are foundational to any experimental design, determining stoichiometry and material properties.

-

Linear Formula: (C₆H₅)₂Si(OC₂H₅)₂[7]

-

Molecular Weight: Approximately 272.41 - 272.42 g/mol [3][5][8]

The structure is visualized below, highlighting the central silicon core.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative data are crucial for predicting behavior in various experimental conditions, from reaction temperature to solvent choice. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 2553-19-7 | [4][5] |

| EC Number | 219-860-5 | [3][4] |

| Appearance | Colorless to yellowish transparent liquid | [4] |

| Density | 1.033 g/mL at 25 °C | [7][9] |

| Boiling Point | 167 °C at 15 mmHg | [3][7][9] |

| Flash Point | 110 °C - 175 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.525 - 1.5269 | [3][9] |

| Vapor Pressure | 0.000584 mmHg at 25°C | [4] |

| Hydrolytic Sensitivity | Reacts slowly with moisture | [3][4] |

Synthesis and Reactivity

This compound is typically synthesized via the reaction of dichlorodiphenylsilane with ethanol. The driving force for this reaction is the formation of the more stable Si-O bond and the liberation of hydrogen chloride, which is typically scavenged by a base.

The reactivity of this compound is dominated by the silicon-ethoxy bonds. These bonds are susceptible to hydrolysis, a reaction that proceeds in the presence of water (even atmospheric moisture) and can be catalyzed by acids or bases. This hydrolysis releases ethanol and forms silanol intermediates (Ph₂Si(OH)₂), which are highly reactive and readily condense with each other or with surface hydroxyl groups to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages. This property is the cornerstone of its use in surface modification and as a coupling agent.[3]

Key Applications in Research and Drug Development

The unique properties of this compound have led to its adoption in several high-technology areas.

Surface Modification and Hydrophobic Coatings

The phenyl groups provide significant hydrophobicity and thermal stability.[3] When this compound is applied to a hydroxylated surface (e.g., glass, silica, metal oxides), the ethoxy groups hydrolyze and covalently bond to the surface. This process creates a robust, non-polar, water-repellent monolayer that can be used for:

-

Creating hydrophobic nano-filters.

-

Developing anti-stiction coatings for microelectronics.[3]

-

Protecting surfaces from moisture-induced degradation.[2]

Pharmaceutical Synthesis Intermediate

In drug development, precise molecular architecture is paramount. This compound serves as a versatile intermediate in the synthesis of complex pharmaceutical compounds.[2] Its utility stems from its ability to act as a protecting group for diols or to introduce a bulky, stable diphenylsilyl moiety into a molecule. It has been implicated in the manufacturing of anti-cancer, antiviral, and anti-inflammatory drugs where it helps improve the stability and efficacy of the final active pharmaceutical ingredient (API).[2]

Advanced Materials and Polymer Chemistry

This compound is a key precursor in the synthesis of advanced silicone materials.[1]

-

Silicone Resins and Rubbers: It is used as a feedstock for producing phenyl silicone oils and rubbers, which exhibit superior thermal stability compared to their non-phenylated counterparts.[1]

-

Polymerization Catalyst: It acts as a catalyst in propylene polymerization, where it helps control the stereoregularity of the polymer, directly influencing the mechanical and thermal properties of the resulting polypropylene.[1]

-

Coupling Agent: In coatings and adhesives, it enhances the bond between organic resins and inorganic substrates, improving durability and resistance to environmental factors.[2]

Analytical Chemistry Applications

A novel application is in the field of analytical chemistry, specifically for solid-phase microextraction (SPME).[4] Fibers coated with this compound-based polymers have been developed for the sensitive detection of:

-

Trace levels of polycyclic aromatic hydrocarbons (PAHs) in biological samples like milk and urine.[7][9]

-

Explosives and their taggants in environmental samples.[4]

Experimental Protocol: Surface Hydrophobization of Glass Slides

This protocol provides a validated, step-by-step methodology for modifying a glass surface to be hydrophobic using this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To create a covalently bound hydrophobic diphenylsilyl monolayer on a glass surface.

Materials:

-

This compound (97% or higher purity)

-

Anhydrous Toluene (solvent)

-

Isopropanol

-

Deionized water

-

Standard glass microscope slides

-

Nitrogen gas source

-

Sonicator

-

Oven (120 °C)

Methodology

-

Substrate Cleaning (Justification: To ensure a high density of reactive hydroxyl groups and remove organic contaminants): a. Place glass slides in a beaker with isopropanol. b. Sonicate for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the slides under a stream of nitrogen gas. e. Place in an oven at 120 °C for 1 hour to remove adsorbed water and activate surface silanol groups. Let cool to room temperature in a desiccator.

-

Preparation of Silanization Solution (Justification: A 2% solution is typically sufficient for monolayer formation without causing bulk polymerization in the solution. Anhydrous solvent is critical to prevent premature hydrolysis): a. In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene. For 50 mL of solution, add 1 mL of this compound to 49 mL of anhydrous toluene. b. Stir the solution gently for 5 minutes.

-

Surface Modification Reaction (Justification: Immersion allows for complete coverage. The reaction time is sufficient for hydrolysis and covalent bond formation at room temperature): a. Immerse the cleaned, dry glass slides into the silanization solution. b. Cover the container and let it stand for 2 hours at room temperature.

-

Post-Reaction Curing and Cleaning (Justification: Rinsing removes physisorbed silane molecules. Curing completes the condensation reaction, forming stable Si-O-Si cross-links and bonding to the surface): a. Remove the slides from the solution and rinse thoroughly with fresh toluene to remove any unreacted silane. b. Rinse with isopropanol to remove the toluene. c. Dry the slides under a stream of nitrogen. d. Place the slides in an oven at 120 °C for 1 hour to cure the silane layer. e. Allow to cool before use. The surface should now be visibly hydrophobic (a water droplet will have a high contact angle).

Caption: Experimental workflow for surface hydrophobization.

Safety and Handling

This compound is classified as an irritant.[8]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] It is a combustible liquid.

-

Precautions: Work in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames.[10] Store in a tightly sealed container in a cool, dry place, as it is sensitive to moisture.[4]

Conclusion

This compound is a chemical of significant academic and industrial importance. Its fundamental properties, centered around a molecular formula of C₁₆H₂₀O₂Si and a molecular weight of approximately 272.42 g/mol , give rise to a versatile reactivity profile. For researchers in materials science and drug development, a thorough understanding of its characteristics is essential for leveraging its potential in creating advanced materials, functionalized surfaces, and as a key building block in complex organic synthesis. Proper handling and an appreciation for its reactivity are paramount to achieving successful and reproducible experimental outcomes.

References

- Gelest, Inc. (n.d.). DIPHENYLDIETHOXYSILANE.

- LookChem. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of Diethoxy(diphenyl)silane: Synthesis and Application Analysis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- Fisher Scientific. (n.d.). CAS RN 2553-19-7.

- ChemicalBook. (n.d.). Diphenyldiethoxysilane.

- ChemSrc. (n.d.). Diphenyldiethoxysilane MSDS/SDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 3). Understanding the Chemistry: this compound's Impact on Polymer and Silicone Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

-

National Center for Biotechnology Information. (n.d.). Diphenyldiethoxysilane. PubChem Compound Summary for CID 75705. Retrieved from PubChem website. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. DIPHENYLDIETHOXYSILANE | [gelest.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. CAS RN 2553-19-7 | Fisher Scientific [fishersci.com]

- 7. 二乙氧基二苯基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Diphenyldiethoxysilane | C16H20O2Si | CID 75705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Diphenyldiethoxysilane | 2553-19-7 [m.chemicalbook.com]

- 10. Diphenyldiethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

Mass spectrometry fragmentation pattern of Diethoxydiphenylsilane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Diethoxydiphenylsilane

This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation behavior of this compound, C₁₆H₂₀O₂Si. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the characteristic fragmentation pathways, aiding in structural elucidation and analytical method development.

Introduction to this compound and Mass Spectrometry

This compound is an organosilicon compound featuring a central silicon atom bonded to two phenyl groups and two ethoxy groups. Its chemical structure lends itself to specific and predictable fragmentation patterns under electron ionization, a hard ionization technique that imparts significant energy into the analyte molecule.[1] Understanding these pathways is crucial for identifying the compound in complex matrices and for quality control purposes.

The molecular ion (M•⁺) of this compound has a nominal mass of 272 g/mol .[2] Upon ionization, the high-energy molecular ion undergoes a series of dissociation reactions, producing a unique mass spectrum that serves as a molecular fingerprint.[3] The stability of the resulting fragment ions, particularly those involving resonance-stabilized aromatic structures and silicon-containing cations, dictates the major peaks observed in the spectrum.[4]

Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum

To ensure the generation of a reliable and reproducible mass spectrum, a standardized methodology is paramount. The following protocol outlines a typical approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: Set to 250°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole, scanning a mass-to-charge ratio (m/z) range of 40-400 amu.

-

Data Acquisition: Operate in full scan mode.

-

This self-validating protocol ensures that the analyte is properly vaporized, separated from impurities, and subjected to standardized ionization energy, leading to a consistent fragmentation pattern.

Analysis of the EI Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak at m/z 272 is often of low abundance due to the high energy of electron ionization, which favors fragmentation.[5]

Summary of Major Fragment Ions

The table below summarizes the prominent ions observed in the EI mass spectrum of this compound, based on data available from the NIST Mass Spectrometry Data Center.[2]

| m/z | Proposed Ion Structure | Proposed Neutral Loss | Relative Intensity (%) |

| 272 | [ (C₆H₅)₂Si(OC₂H₅)₂ ]•⁺ | - | ~5 |

| 227 | [ (C₆H₅)₂Si(OC₂H₅) ]⁺ | •C₂H₅O | ~85 |

| 199 | [ (C₆H₅)₂Si(OH) ]⁺ | •C₂H₅O, C₂H₄ | ~100 (Base Peak) |

| 181 | [ (C₆H₅)₂SiH ]⁺ | •C₂H₅O, C₂H₄, H₂O | ~20 |

| 154 | [ (C₆H₅)(C₂H₅O)SiH ]⁺ | •C₆H₅, C₂H₄ | ~10 |

| 105 | [ C₆H₅Si ]⁺ | •C₆H₅, 2x •C₂H₅O | ~30 |

| 77 | [ C₆H₅ ]⁺ | •Si(C₆H₅)(OC₂H₅)₂ | ~40 |

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion is driven by the cleavage of bonds adjacent to the silicon atom and subsequent rearrangement reactions. The primary cleavages involve the loss of ethoxy radicals and ethylene molecules.

Pathway 1: Loss of an Ethoxy Radical

The initial and most significant fragmentation is the homolytic cleavage of a silicon-oxygen bond, resulting in the loss of an ethoxy radical (•OC₂H₅, mass 45). This forms a highly stable silicon-centered cation (a silylium ion) at m/z 227 . The stability of this ion is enhanced by the electron-donating character of the remaining ethoxy group and the phenyl rings.

Pathway 2: Formation of the Base Peak via Rearrangement

The ion at m/z 227 undergoes a characteristic rearrangement involving the transfer of a hydrogen atom from the ethyl group to the oxygen atom, followed by the elimination of a neutral ethylene molecule (C₂H₄, mass 28). This process, analogous to a McLafferty-type rearrangement, results in the formation of a diphenylsilanol cation, [ (C₆H₅)₂Si(OH) ]⁺, at m/z 199 .[1] This ion is the most abundant fragment in the spectrum (the base peak), indicating its exceptional stability.

Pathway 3: Loss of a Phenyl Group

Another key fragmentation pathway is the cleavage of the silicon-carbon bond, leading to the loss of a phenyl radical (•C₆H₅, mass 77). This can occur from various precursor ions. The direct loss from the molecular ion is less common. A more significant pathway involves the loss of a phenyl group from the m/z 227 ion, which would lead to a fragment at m/z 150 (not listed as a major peak). However, the presence of a strong peak at m/z 77 confirms the formation of the phenyl cation, [C₆H₅]⁺, a common and stable fragment in the mass spectra of aromatic compounds.[6]

Pathway 4: Other Significant Fragmentations

-

Formation of m/z 105: This ion, [C₆H₅Si]⁺, likely arises from the m/z 182 ion, [(C₆H₅)Si(OC₂H₅)]⁺ (formed by loss of a phenyl radical from m/z 227), followed by the loss of an ethoxy group and rearrangement. Alternatively, it can form from the loss of both ethoxy groups and one phenyl radical from the molecular ion.

-

Formation of m/z 181: The ion at m/z 199 can lose a water molecule (H₂O, mass 18) to form the ion at m/z 181 , proposed as [(C₆H₅)₂SiH]⁺.

The overall fragmentation can be visualized as a cascade of reactions originating from the molecular ion.

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. Silane, diethoxydiphenyl- [webbook.nist.gov]

- 3. Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database | NIST [nist.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

The Sol-Gel Symphony of Diethoxydiphenylsilane: An In-depth Technical Guide to its Hydrolysis and Condensation

For researchers, scientists, and professionals in drug development, the precise control over the formation of inorganic-organic hybrid materials is paramount. Diethoxydiphenylsilane (DEODPS), with its unique combination of hydrolyzable ethoxy groups and bulky, hydrophobic phenyl substituents, presents a fascinating case study in the sol-gel process. This technical guide provides a comprehensive exploration of the core mechanisms governing the hydrolysis and condensation of DEODPS, offering field-proven insights into the causality behind experimental choices and the pathways to achieving desired polysiloxane structures.

Introduction: The Significance of this compound in Advanced Materials

This compound serves as a critical precursor in the synthesis of polyphenylsilsesquioxanes (PPSQ), a class of organosilicon polymers renowned for their exceptional properties.[1][2] The incorporation of phenyl groups into the siloxane backbone imparts enhanced thermal stability, radiation resistance, and unique optical properties like a high refractive index.[1][3] These characteristics make PPSQs highly valuable in diverse applications, including high-performance coatings, optical devices, and as matrices for composite materials.[1] In the realm of drug development, the biocompatibility and tunable functionality of silsesquioxane-based materials, such as Polyhedral Oligomeric Silsesquioxanes (POSS), are being explored for applications in drug delivery, bioimaging, and photodynamic therapy.[4]

The journey from the monomeric DEODPS to the functional polymeric material is orchestrated by two fundamental chemical reactions: hydrolysis and condensation. A thorough understanding and control of these processes are essential to tailor the final material's structure and properties.

The Two-Step Transformation: Hydrolysis and Condensation Mechanisms

The conversion of this compound into a polysiloxane network is a sequential process. Initially, the ethoxy groups are replaced by hydroxyl groups in a hydrolysis reaction, forming diphenylsilanediol. Subsequently, these silanol intermediates react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds through condensation.

Step 1: Hydrolysis - The Activation of the Precursor

The hydrolysis of this compound involves the nucleophilic attack of water on the silicon atom, leading to the displacement of an ethoxy group and the formation of ethanol as a byproduct. This reaction is typically catalyzed by either an acid or a base.[5]

Overall Hydrolysis Reaction: (C₆H₅)₂Si(OC₂H₅)₂ + 2H₂O ⇌ (C₆H₅)₂Si(OH)₂ + 2C₂H₅OH

The rate and mechanism of hydrolysis are significantly influenced by the pH of the reaction medium.[5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to attack by water. This mechanism generally leads to a faster rate of hydrolysis compared to condensation.[5]

-

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels an ethoxide ion.[5]

The presence of two bulky phenyl groups on the silicon atom introduces significant steric hindrance, which can slow down the rate of hydrolysis compared to less substituted silanes like tetraethoxysilane (TEOS).[6][7] However, the electron-withdrawing nature of the phenyl groups can also influence the reactivity of the silicon center.

Step 2: Condensation - Building the Siloxane Backbone

Once diphenylsilanediol is formed, the condensation process begins, leading to the formation of siloxane bonds and the elimination of water or ethanol. There are two primary condensation pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. (C₆H₅)₂Si(OH)₂ + (HO)₂Si(C₆H₅)₂ → (C₆H₅)₂(HO)Si-O-Si(OH)(C₆H₅)₂ + H₂O

-

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. (C₆H₅)₂Si(OH)₂ + (C₂H₅O)₂Si(C₆H₅)₂ → (C₆H₅)₂(HO)Si-O-Si(OC₂H₅)(C₆H₅)₂ + C₂H₅OH

The relative rates of these condensation reactions are dependent on the reaction conditions, including pH and catalyst concentration. The steric bulk of the phenyl groups plays a crucial role in directing the condensation pathway, often favoring the formation of linear or cyclic structures over highly cross-linked networks.[6][8] This is in contrast to tetrafunctional silanes like TEOS, which readily form three-dimensional networks.

Below is a diagram illustrating the sequential hydrolysis and condensation of this compound.

Caption: Hydrolysis of this compound to diphenylsilanediol and subsequent condensation to a polydiphenylsiloxane chain.

Influencing the Outcome: Key Experimental Parameters

The structure and properties of the final polyphenylsiloxane are not predetermined. They are a direct consequence of the interplay between various experimental parameters that influence the kinetics of hydrolysis and condensation.

The Role of pH and Catalysts

As previously mentioned, both acid and base catalysts are effective in promoting the hydrolysis and condensation of alkoxysilanes.[5]

-

Acid Catalysis (e.g., HCl, Acetic Acid): Acid catalysts generally accelerate hydrolysis more than condensation. This leads to a higher concentration of silanol monomers in the initial stages, which can then undergo condensation. The choice of acid can also influence the final structure. For instance, the use of acetic acid can lead to the formation of different oligomeric structures compared to stronger mineral acids.[9]

-

Base Catalysis (e.g., NH₄OH, KOH): Base catalysts tend to promote condensation, particularly between larger silicate species. This can lead to the formation of more highly condensed structures and particulate sols.[5] The synthesis of specific polyhedral silsesquioxanes often employs base catalysis.[10]

The choice of catalyst is a critical decision point in the synthesis design, as it directly impacts the balance between the rates of hydrolysis and condensation, and thus the final polymer architecture.[11]

Steric and Electronic Effects of Phenyl Groups

The two phenyl groups attached to the silicon atom are the defining feature of this compound and exert a profound influence on its reactivity.

-

Steric Hindrance: The bulky nature of the phenyl groups sterically hinders the approach of nucleophiles (water or hydroxide ions) to the silicon center, which can decrease the rate of hydrolysis compared to less substituted silanes.[6] This steric crowding also influences the condensation process, making the formation of highly cross-linked, three-dimensional networks less favorable and promoting the formation of linear or cyclic structures.[8]

-

Electronic Effects: The phenyl groups are electron-withdrawing, which can increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. This electronic effect can partially counteract the steric hindrance, influencing the overall reaction rate.

The interplay of these steric and electronic effects is what makes the sol-gel chemistry of this compound unique and allows for the formation of specific polymer architectures that are not readily accessible with other alkoxysilane precursors.

Water-to-Silane Ratio and Solvent Effects

The stoichiometry of water to the silane precursor is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. However, using an excess of water can increase the rate of hydrolysis and influence the subsequent condensation pathways.

The choice of solvent is also important, as it affects the solubility of the reactants and intermediates. Often, a co-solvent like ethanol or tetrahydrofuran is used to ensure a homogeneous reaction mixture. The polarity of the solvent can influence the conformation of the growing polymer chains and the final morphology of the material.

Characterizing the Transformation: Experimental Protocols and Analytical Techniques

To control the synthesis of polyphenylsiloxanes, it is essential to monitor the progress of the hydrolysis and condensation reactions and to characterize the resulting products.

Experimental Protocol for Hydrolysis of this compound

The following is a general laboratory procedure for the acid-catalyzed hydrolysis of this compound to diphenylsilanediol, based on established methods.[12]

Materials:

-

This compound (DEODPS)

-

Organic solvent (e.g., acetone, tetrahydrofuran)

-

Deionized water

-

Acid catalyst (e.g., hydrochloric acid, acetic acid)

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, add this compound and the organic solvent. The weight ratio of solvent to silane can range from 1:1 to 3:1.

-

Stir the mixture until a homogeneous solution is obtained.

-

Add deionized water to the solution. The weight ratio of water to silane is typically in the range of 0.15:1 to 0.3:1.

-

Add the acid catalyst to the reaction mixture. The amount of catalyst is usually in the parts-per-million (ppm) range relative to the total mass of the reactants.

-

Heat the reaction mixture to a temperature between 55-65°C and maintain it under reflux for 4-6 hours.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Allow the solution to age, during which time the product may precipitate.

-

Collect the solid product by filtration.

-

Remove any remaining solvent by rotary evaporation to obtain diphenylsilanediol.

The workflow for this experimental protocol can be visualized as follows:

Caption: A typical experimental workflow for the hydrolysis of this compound.

Monitoring Reaction Kinetics

Several analytical techniques can be employed to monitor the kinetics of hydrolysis and condensation in real-time.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are powerful tools for tracking the disappearance of ethoxy groups and the appearance of silanol and siloxane species.[13][14][15][16][17][18][19] ²⁹Si NMR is particularly informative as the chemical shifts are sensitive to the number of siloxane bonds attached to the silicon atom.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the changes in vibrational bands associated with Si-O-C (from the ethoxy groups), Si-OH (silanol), and Si-O-Si (siloxane) bonds.[20]

-

Gas Chromatography (GC): The formation of ethanol as a byproduct of hydrolysis can be quantified using GC, providing a measure of the extent of the hydrolysis reaction.

Characterization of Polyphenylsiloxanes

The final polymeric products are characterized to determine their molecular weight, structure, and thermal properties.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the soluble polysiloxane products.[21]

-

Spectroscopic Techniques (NMR, FTIR): These techniques provide information about the chemical structure of the polymer, including the degree of condensation and the presence of different structural units.[3][16][22]

-

Thermal Analysis (TGA, DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and glass transition temperature of the polyphenylsiloxanes.[22]

The Resulting Architectures: From Linear Chains to Complex Networks

The structure of the polyphenylsiloxanes derived from this compound can range from simple cyclic oligomers to high molecular weight linear or branched polymers. The difunctional nature of the precursor, combined with the steric influence of the phenyl groups, often leads to the formation of ladder-like or polyhedral oligomeric silsesquioxanes (POSS) under specific reaction conditions.[2][10]

The ability to control the reaction conditions allows for the synthesis of a variety of PPSQ structures, each with its own unique set of properties and potential applications.[1][2][10]

Conclusion: A Versatile Precursor for Advanced Materials

This compound is a versatile and valuable precursor for the synthesis of high-performance polyphenylsiloxanes. The interplay of steric and electronic effects from the phenyl substituents, combined with the careful control of reaction parameters such as pH, catalyst, and stoichiometry, allows for the rational design of a wide range of polymeric structures. For researchers in materials science and drug development, a deep understanding of the hydrolysis and condensation mechanisms of this compound is the key to unlocking the full potential of this remarkable molecule and tailoring the properties of the resulting materials for specific, high-value applications.

References

-

Muzafarov, A. M., & Myakushev, V. D. (2020). Polyphenylsilsesquioxanes. New structures–new properties. RSC Advances, 10(72), 44235-44253. [Link]

-

Laine, R. M., & Zhang, C. (2001). The Chemistry of Organo Silanetriols. Journal of Organometallic Chemistry, 625(2), 117-131. [Link]

-

Li, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers, 11(12), 2025. [Link]

-

Wang, L., et al. (2011). Study of Sol–gel reaction of organically modified alkoxysilanes. Part I: Investigation of hydrolysis and polycondensation of phenylaminomethyl triethoxysilane and tetraethoxysilane. Journal of Sol-Gel Science and Technology, 58(3), 647-654. [Link]

-

Mu, H., Wu, Z., & Wu, D. (2010). Synthesis and characterization of phenyl-substituted siloxane rubbers. Journal of Beijing University of Chemical Technology, 37(5), 73-77. [Link]

-

Van der Burght, M., et al. (2007). Electroless Deposition of NiB on 15 Inch Glass Substrates for the Fabrication of Transistor Gates for Liquid Crystal Displays. ECS Transactions, 2(8), 17. [Link]

-

Vainrub, A., et al. (1996). Sol-gel polymerization in alkoxysilanes: 29si nmr study and simulation of chemical kinetics. Materials Science and Engineering: B, 37(1-3), 197-200. [Link]

-

Brown, J. F. (1960). Polyphenylsilsesquioxanes. New structures-new properties. Journal of the American Chemical Society, 82(23), 6194-6195. [Link]

-

Voronkov, M. G., & Lavrent'yev, V. I. (1982). Polyhedral heterosilsesquioxanes and their derivatives. Topics in Current Chemistry, 102, 199-236. [Link]

- Chen, Y., et al. (2010). Simple and economical synthesis method of diphenylsilanediol. Applied Chemistry, 39(7), 1039-1041.

-

Wang, G., et al. (2021). Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging. Molecules, 26(21), 6453. [Link]

-

Razdolov, O. V., et al. (2020). Acyclic polyphenylsilsesquioxane: Synthesis and properties. RSC Advances, 10(1), 1-10. [Link]

-

Ellern, J. B., et al. (2020). Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. ChemistryOpen, 9(5), 573-577. [Link]

-

Razdolov, O. V., et al. (2020). Acyclic polyphenylsilsesquioxane: Synthesis and properties. RSC Advances, 10(1), 1-10. [Link]

-

Zhemchugov, P., et al. (2019). Synthesis of Linear Oligomethylphenylpentasiloxanes. Russian Journal of General Chemistry, 89(12), 2533-2537. [Link]

-

Fruhbuss, H., et al. (2021). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 13(16), 2755. [Link]

-

Brinker, C. J., & Scherer, G. W. (1990). Sol-gel science: the physics and chemistry of sol-gel processing. Academic press. [Link]

-

Zhang, X., et al. (2018). NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. Journal of Applied Polymer Science, 135(48), 46914. [Link]

-

Hu, S., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]

- CN105153213A - Method for preparing diphenyl silanediol. (2015).

-

Al-Oweini, R., & El-Rassy, H. (2009). Characterization of Hydrolyzed Products of Tetra Ethoxy Silane Prepared by Sol-Gel Method. Journal of the University of Chemical Technology and Metallurgy, 44(4), 373-380. [Link]

Sources

- 1. Polyphenylsilsesquioxanes. New structures–new properties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07854A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes | MDPI [mdpi.com]

- 4. Use of Polyhedral Oligomeric Silsesquioxane (POSS) in Drug Delivery, Photodynamic Therapy and Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Polyphenylsilsesquioxanes. New structures–new properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates | MDPI [mdpi.com]

- 12. CN105153213A - Method for preparing diphenyl silanediol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]

An In-Depth Technical Guide to the Thermal Decomposition Products of Diethoxydiphenylsilane

Abstract

Diethoxydiphenylsilane ((C₆H₅)₂Si(OC₂H₅)₂) is a versatile organosilicon compound utilized in the synthesis of advanced materials, including silicones, hybrid organic-inorganic coatings, and as a cross-linking agent. Its performance and stability under thermal stress are critical parameters for its application in high-temperature environments. This technical guide provides a comprehensive overview of the anticipated thermal decomposition pathways of this compound and outlines the state-of-the-art analytical methodologies for the characterization of its degradation products. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of phenyl-substituted alkoxysilanes.

Introduction to this compound and its Thermal Stability

This compound is a member of the organosilane family, characterized by the presence of two phenyl and two ethoxy groups attached to a central silicon atom. The combination of the hydrolytically sensitive ethoxy groups and the thermally stable phenyl groups imparts unique properties to this molecule, making it a valuable precursor in sol-gel processes and for surface modification.[1] The thermal stability of materials derived from this compound is of paramount importance, particularly in applications where they are exposed to elevated temperatures.[2] Understanding the mechanisms by which this compound decomposes and the nature of the resulting products is crucial for predicting material lifetime, ensuring product safety, and designing more robust materials.

The thermal degradation of organosilanes is a complex process that can involve a variety of chemical reactions, including bond scission, rearrangement, and the formation of volatile and non-volatile products.[3] For this compound, the presence of both Si-C(phenyl) and Si-O-C(ethyl) bonds suggests multiple potential decomposition pathways. The relative strengths of these bonds and the influence of the phenyl groups are key factors in determining the onset of decomposition and the distribution of products.

Analytical Approaches for Characterizing Thermal Decomposition

The elucidation of thermal decomposition pathways and the identification of degradation products necessitate the use of advanced analytical techniques that can provide real-time information on the chemical changes occurring as a function of temperature. Evolved Gas Analysis (EGA) is a powerful approach for studying the gases released from a sample during controlled heating.[4][5]

Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS) and Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature.[6] When coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), it becomes a powerful tool for identifying the evolved gaseous products.[7][8]

-

TGA-MS provides information on the mass-to-charge ratio (m/z) of the evolved species, allowing for the identification of individual molecules and fragments.[4]

-

TGA-FTIR identifies the functional groups present in the evolved gases by their characteristic infrared absorption frequencies, offering complementary information to MS data.[6]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a highly sensitive and specific technique for the analysis of thermal decomposition products.[9][10] In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.[11] This technique is particularly well-suited for complex mixtures of decomposition products.[3]

Proposed Thermal Decomposition Pathways of this compound